Ethyl 4-(3-chlorophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, also known as Ethyl (3-chlorobenzoyl)acetate, is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 . This compound is used as a reagent or reactant in various chemical reactions, including oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives, and as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)CC(=O)c1cccc(Cl)c1
. This compound has a refractive index of n20/D 1.5460 (lit.) . The exact molecular structure can be determined using techniques such as X-ray crystallography . Physical and Chemical Properties Analysis
This compound has a boiling point of 257-258 °C (lit.) and a density of 1.213 g/mL at 25 °C (lit.) . It also has a refractive index of n20/D 1.5460 (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Structure : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate has been synthesized through reactions like Knoevenagel condensation, demonstrating its potential in organic chemistry for creating complex molecules. The compound’s structure and stability have been analyzed using techniques like X-ray diffraction, revealing insights into intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).
Crystal and Molecular Structure Studies : Research into the crystal and molecular structures of derivatives of this compound provides valuable information on their geometric and electronic properties. These studies are crucial for understanding the compound's behavior in various chemical environments (Kumar et al., 2016).
Biocatalysis and Biosynthesis
Biocatalytic Production : this compound is used as a substrate in biocatalytic processes. For instance, its conversion to ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli expressing specific genes demonstrates its role in producing chiral compounds, important in pharmaceutical synthesis (Ye et al., 2010).
Biosynthesis in Pharmaceutical Intermediates : The compound is a precursor for biosynthesizing enantiopure intermediates used in chiral drugs, such as statins. The process involves microbial catalysis, highlighting its significance in green chemistry and drug production (Ye et al., 2011).
Chemical Synthesis and Reactions
Chemical Reactions and Derivatives : this compound undergoes various chemical reactions, leading to the synthesis of diverse organic compounds. These reactions are fundamental in medicinal chemistry for creating pharmacologically active molecules (Degtyarenko et al., 2007).
Role in Multi-Component Reactions : The compound serves as a key reactant in multi-component reactions, facilitating the synthesis of complex organic structures in a single reaction vessel. This application is pivotal in streamlining synthetic processes in organic chemistry (Kiyani & Ghorbani, 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNXDGGKZYXZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441464 | |
Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221122-22-1 | |
Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.